molecular formula C10H8N4O3 B2855142 2-[(1H-1,2,4-Triazol-5-ylamino)carbonyl]benzoic acid CAS No. 54553-86-5

2-[(1H-1,2,4-Triazol-5-ylamino)carbonyl]benzoic acid

Cat. No.: B2855142
CAS No.: 54553-86-5
M. Wt: 232.199
InChI Key: HPIVPOVZQGVUOE-UHFFFAOYSA-N
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Description

2-[(1H-1,2,4-Triazol-5-ylamino)carbonyl]benzoic acid is a chemical compound with the molecular formula C10H8N4O3 It is characterized by the presence of a triazole ring and a benzoic acid moiety, connected through an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1H-1,2,4-Triazol-5-ylamino)carbonyl]benzoic acid typically involves the reaction of 1H-1,2,4-triazole-5-amine with a benzoic acid derivative. One common method includes the formation of an amide bond between the amino group of the triazole and the carboxyl group of the benzoic acid. This reaction can be facilitated by using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[(1H-1,2,4-Triazol-5-ylamino)carbonyl]benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Coupling Reagents: Such as EDC and HOBt for amide bond formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while reduction can yield triazole derivatives with reduced nitrogen atoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1H-1,2,4-Triazol-5-ylamino)carbonyl]benzoic acid is unique due to its specific combination of a triazole ring and a benzoic acid moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in drug development and materials science .

Biological Activity

2-[(1H-1,2,4-Triazol-5-ylamino)carbonyl]benzoic acid is a compound that has garnered attention in pharmaceutical chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry, particularly focusing on its anticancer and antimicrobial effects.

Chemical Structure and Synthesis

The molecular formula of this compound is C10H8N4O3, with a molar mass of approximately 232.2 g/mol. The compound features a benzoic acid moiety linked to a triazole ring through an amide bond. This unique structure combines the aromatic properties of benzoic acid with the heterocyclic nature of the triazole ring, enhancing its biological activity.

Synthesis Methods:
The synthesis typically involves the reaction of 1H-1,2,4-triazole-5-amine with a benzoic acid derivative. Common reagents include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), facilitating the formation of the amide bond under mild conditions .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study evaluated various 1,2,4-triazole benzoic acid hybrids against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The results showed that certain derivatives had IC50 values in the range of 15.6 to 39.8 µM against these cell lines. Notably, compounds with electron-rich groups demonstrated enhanced cytotoxicity .

Table 1: Cytotoxicity Data of Selected Compounds

CompoundIC50 (µM) MCF-7IC50 (µM) HCT-116
Doxorubicin19.722.6
Compound 218.725.7
Compound 1415.623.9
Compound 523.939.8

The mechanism of action for these compounds includes inducing apoptosis in cancer cells while exhibiting lower toxicity towards normal cells (RPE-1), indicating a favorable therapeutic index .

Antimicrobial Activity

The triazole component of this compound is particularly noted for its antifungal properties against pathogens such as Candida albicans and Aspergillus species. The presence of the triazole ring enhances its interaction with biological targets involved in fungal cell wall synthesis and function.

Case Studies

Several studies have highlighted the potential of triazole-containing compounds in drug development:

  • Antifungal Activity : A study demonstrated that derivatives of triazole exhibited potent antifungal activity against various strains, suggesting that modifications to the triazole ring could enhance efficacy.
  • Antitumor Activity : In a comparative analysis with doxorubicin, certain derivatives showed improved selectivity towards tumor cells while maintaining lower cytotoxicity towards normal cells, making them promising candidates for further development .

Properties

IUPAC Name

2-(1H-1,2,4-triazol-5-ylcarbamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O3/c15-8(13-10-11-5-12-14-10)6-3-1-2-4-7(6)9(16)17/h1-5H,(H,16,17)(H2,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPIVPOVZQGVUOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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